molecular formula C15H12N2O3 B6283999 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 1416990-26-5

3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B6283999
CAS No.: 1416990-26-5
M. Wt: 268.3
InChI Key:
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Description

3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound that features a unique structure combining an isoindoline moiety with a piperidine-2,6-dione ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Isoindoline Moiety: This step often starts with the cyclization of an appropriate precursor to form the isoindoline ring. Common reagents include phthalic anhydride and amines under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Piperidine-2,6-dione Ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction with diketones or diesters under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline and piperidine rings, potentially leading to alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific characteristics, such as enhanced strength or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide, used in the treatment of multiple myeloma.

    Pomalidomide: Another thalidomide derivative with similar applications in cancer therapy.

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

Uniqueness

3-(4-ethynyl-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

1416990-26-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.3

Purity

92

Origin of Product

United States

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